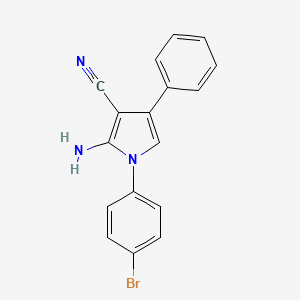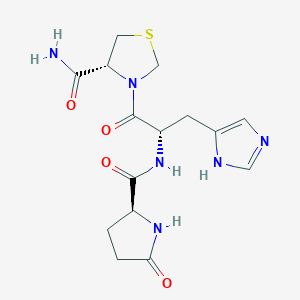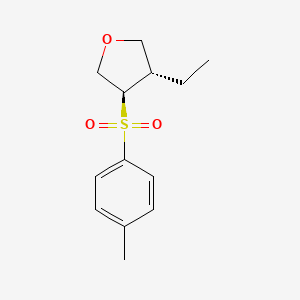
Trans-3-ethyl-4-tosyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-ethyl-4-tosyltetrahydrofuran is a synthetic organic compound belonging to the class of tetrahydrofurans. It is characterized by the presence of an ethyl group at the third position and a tosyl group at the fourth position of the tetrahydrofuran ring. The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis due to its stability and ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-ethyl-4-tosyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor, such as a diol or a halohydrin, to form the tetrahydrofuran ring. This can be achieved through acid-catalyzed cyclization or intramolecular nucleophilic substitution.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction. This involves the use of an ethylating agent, such as ethyl bromide, in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Tosylation: The final step involves the introduction of the tosyl group. This is typically achieved by reacting the intermediate compound with tosyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Trans-3-ethyl-4-tosyltetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tosyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted tetrahydrofurans with various functional groups.
Oxidation: Ethyl tetrahydrofuran carboxylic acid.
Reduction: 3-ethyl-4-hydroxytetrahydrofuran.
Applications De Recherche Scientifique
Trans-3-ethyl-4-tosyltetrahydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in developing new synthetic methodologies.
Biology: The compound can be used to study the effects of tosylated compounds on biological systems, particularly in enzyme inhibition studies.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of trans-3-ethyl-4-tosyltetrahydrofuran involves its reactivity towards nucleophiles and electrophiles. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ethyl group can undergo oxidation or reduction, leading to various functionalized derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the tetrahydrofuran ring.
Comparaison Avec Des Composés Similaires
Trans-3-methyl-4-tosyltetrahydrofuran: Similar structure but with a methyl group instead of an ethyl group.
Trans-3-ethyl-4-mesyltetrahydrofuran: Similar structure but with a mesyl group instead of a tosyl group.
Trans-3-ethyl-4-bromotetrahydrofuran: Similar structure but with a bromine atom instead of a tosyl group.
Uniqueness: Trans-3-ethyl-4-tosyltetrahydrofuran is unique due to the presence of both an ethyl group and a tosyl group on the tetrahydrofuran ring. This combination of substituents imparts distinct reactivity and stability, making it a valuable compound in synthetic organic chemistry. The tosyl group enhances the compound’s ability to undergo nucleophilic substitution, while the ethyl group provides additional sites for functionalization through oxidation or reduction reactions.
Propriétés
Formule moléculaire |
C13H18O3S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
(3S,4R)-3-ethyl-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C13H18O3S/c1-3-11-8-16-9-13(11)17(14,15)12-6-4-10(2)5-7-12/h4-7,11,13H,3,8-9H2,1-2H3/t11-,13-/m0/s1 |
Clé InChI |
UGHQOPSLLPRAHQ-AAEUAGOBSA-N |
SMILES isomérique |
CC[C@H]1COC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCC1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


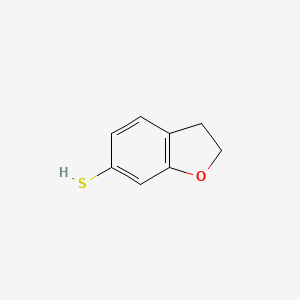
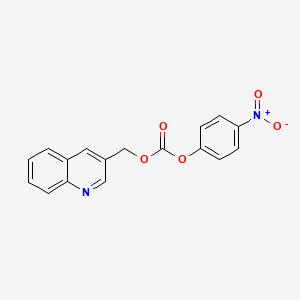
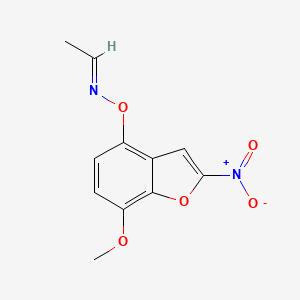
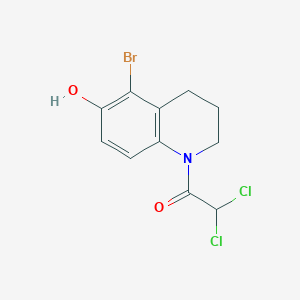
![Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B15210417.png)


![Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B15210431.png)
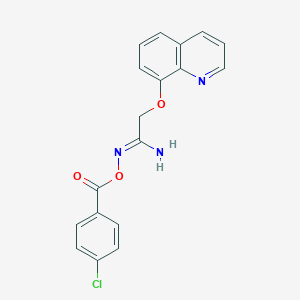
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
